tert-Butyl (10-aminodecyl)carbamate

PROTAC Linker Design Alkyl Chain

PROTAC synthesis often stalls due to linker length mismatches or orthogonal deprotection incompatibility. tert-Butyl (10-aminodecyl)carbamate solves both: - Extended C10 spacer (~12-14 Å) with LogP 4.68 and tPSA 64.35 Ų, optimizing membrane permeability and ternary complex geometry. - Acid-labile Boc group enables selective TFA deprotection while the free amine permits sequential coupling to target warheads and E3 ligase ligands. - Solid-state, ≥95% purity with batch-specific NMR/HPLC/GC certificates ensures accurate weighing and data reproducibility across PROTAC libraries.

Molecular Formula C15H32N2O2
Molecular Weight 272.433
CAS No. 216961-61-4
Cat. No. B2551193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (10-aminodecyl)carbamate
CAS216961-61-4
Molecular FormulaC15H32N2O2
Molecular Weight272.433
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCCCCCCN
InChIInChI=1S/C15H32N2O2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13,16H2,1-3H3,(H,17,18)
InChIKeyZMSPQQATWLAOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl (10-aminodecyl)carbamate – Specifications & Sourcing


tert-Butyl (10-aminodecyl)carbamate (CAS 216961-61-4), also known as 1-Boc-1,10-diaminodecane or N-Boc-1,10-decanediamine, is a bifunctional linear alkyl linker featuring a terminal free primary amine and a tert-butoxycarbonyl (Boc)-protected amine separated by a C10 aliphatic chain . With molecular formula C15H32N2O2 and molecular weight 272.43 g/mol , this compound is supplied as a solid with standard purity specifications typically ≥95% . It is primarily employed as a PROTAC linker building block for targeted protein degradation applications, where its orthogonal amine reactivity enables sequential conjugation to target-binding ligands and E3 ligase-recruiting moieties .

Tert-Butyl (10-aminodecyl)carbamate: Why Not Substitute


While numerous N-Boc-protected diamines exist, substituting tert-Butyl (10-aminodecyl)carbamate with a shorter- or longer-chain analog introduces quantifiable alterations in critical molecular properties that directly impact PROTAC performance and synthetic utility. Alkyl linker chain length governs both calculated LogP (hydrophobicity) and topological polar surface area (tPSA), which together determine membrane permeability and ternary complex formation geometry [1] [2]. For instance, moving from a C10 to a C6 or C12 chain changes the molecular weight by approximately 56 or 28 Da respectively, altering compound physical state (liquid versus solid) and storage requirements . Furthermore, the Boc protection strategy offers orthogonal deprotection compatibility distinct from Cbz-protected alternatives, with Boc cleavage requiring acidic conditions (e.g., TFA) rather than catalytic hydrogenolysis [3]. The quantitative comparisons below substantiate why generic substitution without empirical validation risks suboptimal PROTAC degradation efficiency, altered physicochemical profiles, and compromised synthetic workflow compatibility.

Tert-Butyl (10-aminodecyl)carbamate – Differentiation Evidence


C10 Chain Balances Lipophilicity & Permeability

tert-Butyl (10-aminodecyl)carbamate (C10 chain) exhibits a calculated LogP of 4.68 and topological polar surface area (tPSA) of 64.35 Ų . This LogP value positions the C10 linker within the optimal lipophilicity range (LogP 3–5) for passive membrane diffusion in PROTAC constructs, whereas shorter C6 linkers (LogP ~2.5) may compromise permeability and longer C12 linkers (LogP ~5.5) risk excessive hydrophobicity leading to aggregation or non-specific binding [1]. The tPSA of 64.35 Ų is consistent with favorable oral bioavailability guidelines (tPSA < 140 Ų) and represents an intermediate polarity relative to PEG-based linkers [1].

PROTAC Linker Design Alkyl Chain Membrane Permeability

Solid-State Handling & Storage

tert-Butyl (10-aminodecyl)carbamate is supplied as a solid at ambient temperature , in contrast to N-Boc-1,6-diaminohexane (C6 analog), which is a liquid at 20°C with a boiling point of 106–110°C . The solid-state nature of the C10 compound eliminates liquid handling challenges such as viscosity-related pipetting errors, volatile losses, and hygroscopicity. Furthermore, the compound requires storage at 2–8°C under inert gas , whereas the C6 liquid analog is stored at 4°C without special atmospheric restrictions . The C12 analog (N-Boc-1,12-diaminododecane) is also a solid with a melting point of 84–86°C , but its higher melting point requires warming for transfer and may complicate dissolution in cold reaction media.

PROTAC Synthesis Handling Solid-State Properties

Orthogonal Boc vs Cbz Deprotection

The Boc group on tert-Butyl (10-aminodecyl)carbamate is quantitatively cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) at concentrations of 20–50% in dichloromethane [1] [2]. In contrast, Cbz-protected analogs such as N-Cbz-1,10-diaminodecane require catalytic hydrogenolysis (H₂, Pd/C) for deprotection [1]. This orthogonal reactivity is quantified by the pKa of the conjugate acid of the Boc-protected amine (~12.94 predicted) , which dictates the acid strength required for efficient deprotection. The Boc group remains stable under basic and nucleophilic conditions that would cleave Fmoc, and under hydrogenation conditions that remove Cbz [2].

Protecting Group Strategy Orthogonal Deprotection Solid-Phase Synthesis

Batch-Specific QC Documentation

Multiple commercial suppliers of tert-Butyl (10-aminodecyl)carbamate (CAS 216961-61-4) provide batch-specific analytical documentation including NMR, HPLC, and GC data . Standard purity specification is 95% (HPLC) , with some vendors offering higher purity grades (e.g., 97% or 98%) upon request . This level of documentation contrasts with less-characterized N-Boc-diamine analogs (e.g., C3 or C5 linkers), where comprehensive batch analysis may not be routinely provided. The availability of HPLC traces allows end-users to verify absence of the fully deprotected 1,10-diaminodecane (a common impurity from incomplete Boc installation) and the di-Boc byproduct.

Quality Control Batch Analysis Purity Verification

C10 Spacer Length in Optimal PROTAC Range

Systematic linker length-activity relationship (SAR) studies on PROTACs indicate that alkyl chains of C4–C10 provide optimal membrane permeability while maintaining sufficient flexibility for ternary complex formation [1] [2]. The C10 chain of tert-Butyl (10-aminodecyl)carbamate falls at the upper end of this range, offering a spacer length of approximately 12–14 Å (extended conformation) [1]. This length accommodates target protein–E3 ligase distances commonly observed in successful PROTACs (12–20+ carbon equivalents) . Shorter C6 linkers (~8 Å) may fail to bridge the protein–ligase interface, while longer C12 linkers (~16 Å) can introduce excessive conformational entropy that reduces degradation efficiency [1].

PROTAC Linker Length Optimization Ternary Complex Formation

Rotatable Bonds Enable Complex Flexibility

tert-Butyl (10-aminodecyl)carbamate possesses 12 rotatable bonds [1], a parameter that quantifies the molecular flexibility of the linker. This value is intermediate between shorter N-Boc-diamines (C6: 8 rotatable bonds; C8: 10 rotatable bonds) and longer analogs (C12: 14 rotatable bonds) [1]. In PROTAC design, rotatable bond count correlates with conformational entropy: too few rotatable bonds restrict linker adaptability to diverse protein–ligase geometries, while too many can reduce degradation efficiency by introducing unfavorable entropic penalties upon ternary complex formation [2]. The 12 rotatable bonds of the C10 linker represent a balanced flexibility profile informed by systematic linker SAR studies [2].

PROTAC Conformational Flexibility Linker Design

Tert-Butyl (10-aminodecyl)carbamate – Application Scenarios


PROTACs Requiring Balanced Lipophilicity

When designing PROTACs for intracellular targets where passive membrane diffusion is rate-limiting, tert-Butyl (10-aminodecyl)carbamate offers a calculated LogP of 4.68 and tPSA of 64.35 Ų, positioning it within the optimal range for permeability . The C10 chain length provides ~12–14 Å of extended spacer length, accommodating target protein–E3 ligase distances commonly observed in successful PROTACs [1]. This linker is particularly suitable when empirical linker length SAR studies suggest that C4–C10 alkyl chains yield superior permeability compared to longer PEG or C12+ alkyl linkers [2].

Orthogonal Protecting Group Strategies

The Boc group on tert-Butyl (10-aminodecyl)carbamate is acid-labile, enabling selective deprotection with TFA (20–50% v/v in DCM) while remaining stable under basic conditions and hydrogenation . This orthogonality facilitates sequential conjugation in PROTAC synthesis where the linker must first be coupled to one ligand (e.g., target-binding warhead) via the free amine, followed by Boc deprotection and subsequent coupling to a second ligand (e.g., E3 ligase recruiter) [1]. This application scenario contrasts with Cbz-protected linkers, which require hydrogenolysis equipment and are incompatible with alkene- or alkyne-containing warheads .

Milligram-Scale PROTAC Synthesis with QC

For PROTAC synthesis where multistep sequences demand high-fidelity building blocks, tert-Butyl (10-aminodecyl)carbamate is supplied with batch-specific NMR, HPLC, and GC certificates from multiple vendors, with standard purity ≥95% [1]. The solid physical state facilitates accurate weighing of small quantities (e.g., 10–100 mg) with reduced handling errors compared to liquid analogs [2]. This scenario is critical when synthesizing PROTAC libraries for structure-activity relationship studies, where linker purity directly impacts the interpretability of degradation efficiency data [3].

Linker SAR Studies for Degradation Potency

When conducting systematic linker length-activity relationship (SAR) investigations, tert-Butyl (10-aminodecyl)carbamate serves as the C10 reference point within a series spanning C6 to C12 N-Boc-protected diamines . Its 12 rotatable bonds and LogP of 4.68 provide distinct physicochemical parameters that can be correlated with PROTAC DC50 values [1]. Such studies enable rational linker selection based on quantitative descriptors rather than trial-and-error approaches, a methodology emphasized in recent linker optimization reviews [2].

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